molecular formula C12H9F3N2O2 B2526227 2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid CAS No. 881693-05-6

2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid

Cat. No.: B2526227
CAS No.: 881693-05-6
M. Wt: 270.211
InChI Key: MRRLYNMNEMPYBG-UHFFFAOYSA-N
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Description

2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H9F3N2O2 and its molecular weight is 270.211. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Applications

2-Benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid and its derivatives are significant in the synthesis of biologically active compounds. Pyrazole carboxylic acid derivatives are known for their versatility in synthetic applicability and biological activities. These compounds exhibit a wide range of biological activities including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. The synthesis of these derivatives, their biological applications, and the methods used are well-documented, serving as a comprehensive guide for scientists in medicinal chemistry (Cetin, 2020).

Anticancer Applications

The application of Knoevenagel condensation in the development of anticancer agents highlights the importance of pyrazole derivatives. This synthesis method has been instrumental in generating a library of chemical compounds exhibiting remarkable anticancer activity. These compounds target various cancer markers, including DNA, microtubules, and several enzymes, showing potential in drug discovery and the development of new anticancer agents (Tokala, Bora, & Shankaraiah, 2022).

Anti-inflammatory and Antibacterial Agents

Trifluoromethylpyrazoles, particularly those with trifluoromethyl groups positioned on the pyrazole nucleus, have been extensively studied for their anti-inflammatory and antibacterial properties. The structural variation, specifically the location of the trifluoromethyl group, significantly influences their activity profile, offering insights into novel anti-inflammatory and antibacterial agents with improved action profiles and minimal side effects (Kaur, Kumar, & Gupta, 2015).

Structural Influence on Biological Activity

The study of natural carboxylic acids derived from plants, including benzoic, cinnamic, and other derivatives, showcases the impact of structural differences on their biological activities. These studies reveal correlations between the number of hydroxyl groups, conjugated bonds, and the biological activity of these compounds, including antioxidant, antimicrobial, and cytotoxic activities (Godlewska-Żyłkiewicz et al., 2020).

Influence of Metals on Biological Ligands

Research on the interaction between selected metals and biologically important molecules such as carboxylic acids reveals how metals influence the electronic system of these compounds. Understanding these interactions is crucial for predicting the reactivity and stability of complex compounds and their affinity towards enzymes, which is essential for drug design and development (Lewandowski, Kalinowska, & Lewandowska, 2005).

Properties

IUPAC Name

2-benzyl-5-(trifluoromethyl)pyrazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9F3N2O2/c13-12(14,15)10-6-9(11(18)19)17(16-10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRRLYNMNEMPYBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 9.5 g (0.0325 mol) 1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole in 350 mL acetone was added 27.2 g (0.172 mol) potassium permanganate in 450 ml water. The reaction mixture was heated at 60° C. for 4 h. After cooling to room temperature 200 ml 2-propanol were added and the mixture was stirred over night, it was filtered through a Celite pad and washed with 1 l acetone. The filtrate was concentrated in vacuo down to 150 mL. The residue was dissolved in 20 mL 2M NaOH and 150 mL water. The resulting aqueous phase was washed twice with 70 ml ethyl ether and was then acidified with 30 ml 5M HCl solution. The suspension was extracted with 200 and 50 ml ethyl acetate (EtOAc). The combined organic extracts were washed with 30 mL water and 5 mL brine and concentrated. The residue was purified by silica gel chromatography (CH2Cl2 with 1% acetic acid) to give 6.1 g (0.022 mol, 67%) of 2-benzyl-5-trifluoromethyl-2H-pyrazole-3-carboxylic acid as a off-white solid. MS: M=271.1 (ESI+)
Name
1-benzyl-5-furan-2-yl-3-trifluoromethyl-1H-pyrazole
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step Two

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